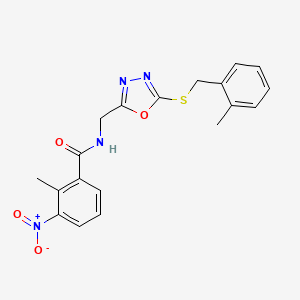

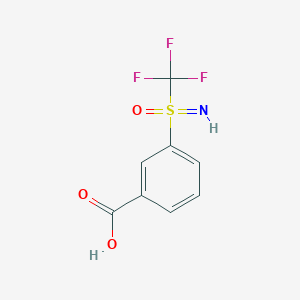

2-methyl-N-((5-((2-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

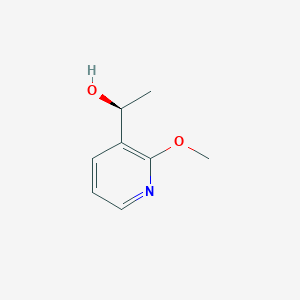

The compound "2-methyl-N-((5-((2-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-nitrobenzamide" is a synthetic molecule that appears to be related to a class of compounds that incorporate a 1,3,4-oxadiazole ring. This ring structure is known for its presence in various bioactive compounds with potential antitumor, antibacterial, and antileishmanial activities. The molecule is not directly described in the provided papers, but its structure suggests that it may have similar properties to those studied in the papers, such as antitumor activity , antibacterial activity , and the ability to undergo specific chemical reactions .

Synthesis Analysis

The synthesis of related compounds typically involves the formation of the 1,3,4-oxadiazole ring, which can be achieved through various methods, including the reaction of appropriate carboxylic acids with hydrazides or through cycloaddition reactions . For instance, the synthesis of 2,5-dihydro-1,2,4-oxadiazoles was achieved through a formal [3+2] cycloaddition of oxazoles with nitrosobenzene derivatives . Similarly, the synthesis of 5-(2-methylbenzimidazol-5-yl)-1,3,4-oxadiazole-2(3H)-thiones involved the incorporation of the oxadiazole ring into 2-methyl-1H-benzimidazole derivatives . These methods could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of the compound would likely feature a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic compound containing three carbon atoms, one nitrogen atom, and one oxygen atom in the ring. The presence of a nitro group and a benzamide moiety suggests that the compound could have electron-withdrawing properties that might affect its reactivity and biological activity .

Chemical Reactions Analysis

Compounds containing the 1,3,4-oxadiazole ring can participate in various chemical reactions. For example, the synthesis of oxadiazole derivatives often involves nucleophilic substitution reactions, as seen in the synthesis of 5-substituted-2-((6-bromo-3,4-methylenedioxybenzyl)thio)-1,3,4-oxadiazole derivatives . The nitro group in the compound could also undergo reduction reactions under certain conditions, which might be relevant for its potential as a hypoxia-selective cytotoxin .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For example, the presence of the nitro group and the oxadiazole ring could affect the compound's solubility, distribution coefficients, and vapor pressure. These properties are crucial for determining the compound's behavior in biological systems and its potential as a drug candidate. The physicochemical properties of a related compound, N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide, were studied, including its solubility and distribution coefficients . These methods could be applied to the compound to gain insights into its properties.

Wissenschaftliche Forschungsanwendungen

Oxadiazole Derivatives in Medicinal Chemistry

Oxadiazole derivatives, including 1,3,4-oxadiazoles, are notable for their wide range of biological activities. They have been extensively studied for their therapeutic potential across various domains of medicinal chemistry. The 1,3,4-oxadiazole core is particularly significant due to its ability to effectively bind with different enzymes and receptors in biological systems through numerous weak interactions, leading to a variety of bioactivities. Research in the area of 1,3,4-oxadiazole-based compounds is an active field, with scientists exploring these derivatives for their anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal properties (Verma et al., 2019).

Synthetic Applications

Oxadiazoles, including the 1,3,4- variant, are also significant in synthetic chemistry due to their peculiar structural features that allow for the development of compounds with high therapeutic potency. The methods of synthesizing these compounds and their intermediates are of considerable interest, as they open pathways to a variety of pharmaceutical and chemical applications. For instance, the synthetic methods of thiamethoxam, a compound with 1,3,5-oxadiazinane as an intermediate, showcase the utility of oxadiazole derivatives in creating compounds with good application prospects (Cheng Zu-wei, 2006).

Potential for New Drug Development

The exploration of 1,3,4-oxadiazole tailored compounds in drug development is driven by the structural versatility and efficacy of these derivatives in treating various ailments. Compounds with the 1,3,4-oxadiazole moiety have been instrumental in contributing to the development of new medicinal agents with high development value, targeting a range of diseases from infectious to chronic conditions. This underscores the compound's relevance in the ongoing pursuit of more active and less toxic medicinal agents, highlighting the therapeutic worth of 1,3,4-oxadiazole tailored compounds in the broad spectrum of medicinal chemistry (Various Authors, 2017-2022).

Eigenschaften

IUPAC Name |

2-methyl-N-[[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4S/c1-12-6-3-4-7-14(12)11-28-19-22-21-17(27-19)10-20-18(24)15-8-5-9-16(13(15)2)23(25)26/h3-9H,10-11H2,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUGHAEAMLMPUMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NN=C(O2)CNC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyano-3-ethyl-N-{[2-(methoxymethyl)-1,3-thiazol-4-yl]methyl}aniline](/img/structure/B2528905.png)

![2-[(4-fluorophenyl)sulfanyl]-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2528910.png)

![N-(2,4-dichlorophenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2528915.png)

![2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid](/img/structure/B2528918.png)

![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2528926.png)